Urea, 1-(2-chloroethyl)-3-(6-methoxy-2-benzothiazolyl)-
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Overview
Description
Urea, 1-(2-chloroethyl)-3-(6-methoxy-2-benzothiazolyl)- is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-(2-chloroethyl)-3-(6-methoxy-2-benzothiazolyl)- typically involves the reaction of 6-methoxy-2-aminobenzothiazole with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, reaction optimization, and purification. Industrial methods focus on maximizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(2-chloroethyl)-3-(6-methoxy-2-benzothiazolyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The benzothiazole ring can participate in oxidation and reduction reactions, altering the compound’s electronic properties.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various urea derivatives, while oxidation and reduction can modify the benzothiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of urea, 1-(2-chloroethyl)-3-(6-methoxy-2-benzothiazolyl)- is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The chloroethyl group may facilitate covalent binding to target molecules, while the benzothiazole ring can modulate the compound’s electronic and steric properties.
Comparison with Similar Compounds
Similar Compounds
Urea, 1-(2-chloroethyl)-3-(4-methoxyphenyl)-: Similar structure with a different aromatic ring.
Urea, 1-(2-chloroethyl)-3-(2-benzothiazolyl)-: Lacks the methoxy group on the benzothiazole ring.
Urea, 1-(2-chloroethyl)-3-(6-methyl-2-benzothiazolyl)-: Contains a methyl group instead of a methoxy group.
Uniqueness
Urea, 1-(2-chloroethyl)-3-(6-methoxy-2-benzothiazolyl)- is unique due to the presence of both a chloroethyl group and a methoxy-substituted benzothiazole ring
Properties
CAS No. |
102433-54-5 |
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Molecular Formula |
C11H12ClN3O2S |
Molecular Weight |
285.75 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C11H12ClN3O2S/c1-17-7-2-3-8-9(6-7)18-11(14-8)15-10(16)13-5-4-12/h2-3,6H,4-5H2,1H3,(H2,13,14,15,16) |
InChI Key |
IEWDTUTVDKFBJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)NCCCl |
Origin of Product |
United States |
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